molecular formula C12H10N4O B8358046 4-(1H-5-indolyloxy)-2-pyrimidinamine

4-(1H-5-indolyloxy)-2-pyrimidinamine

Cat. No. B8358046
M. Wt: 226.23 g/mol
InChI Key: WGFISAXIXCVILA-UHFFFAOYSA-N
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Patent
US07855215B2

Procedure details

A solution of 1.00 g (3.84 mMol) 5-(2-amino-6-chloro-pyrimidin-4-yloxy)-1H-indole (Step 24.1) and 562 μl (4.0 mMol) Et3N in 170 ml THF is hydrogenated in the presence of 0.7 g Pd/C (10%; Engelhard 4505). The catalyst is filtered off, the filtrate concentrated and the residue dissolved in EtOAc and H2O. The aqueous layer is extracted twice with water. The organic layers are washed with water and brine, dried (Na2SO4) and concentrated. Column chromatography (SiO2; EtOAc/hexane 4:1) gives the title compound: MS: [M+1]+=227; TLC(EtOAc/hexane 4:1): Rf=0.4; HPLC: AtRet=8.5.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
562 μL
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.7 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH:13]=[CH:12]3)[CH:5]=[C:4](Cl)[N:3]=1.CCN(CC)CC>C1COCC1.[Pd]>[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH:13]=[CH:12]3)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC=1C=C2C=CNC2=CC1)Cl
Step Two
Name
Quantity
562 μL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted twice with water
WASH
Type
WASH
Details
The organic layers are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=N1)OC=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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